4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
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Overview
Description
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a complex organic compound with the molecular formula C18H13BrN2O5. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-bromo-benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene core structure but lacks the benzohydrazide moiety.
4-bromo-2H-chromene-3-carboxylic acid: Similar bromine substitution but different functional groups.
N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide: Lacks the bromine atom.
Uniqueness
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to the presence of both the bromine atom and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrN3O4, with a molecular weight of approximately 396.23 g/mol. The compound features a chromene backbone, which is known for its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerase II : Similar compounds have been shown to act as inhibitors of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy and hydroxyl groups enhances the compound's ability to scavenge free radicals, thus reducing oxidative stress in cells.
- Antimicrobial Properties : The benzohydrazide moiety has been linked to antimicrobial activity, making it a candidate for further studies in treating infections.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | |
HeLa (Cervical Cancer) | 6.2 | |
HCT116 (Colon Cancer) | 4.5 | |
A549 (Lung Cancer) | 7.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Case Studies
- Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of chromene derivatives, including the target compound, and evaluated their cytotoxicity against MCF-7 cells. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
- Antioxidative Study : Another study explored the antioxidative potential of this compound using DPPH radical scavenging assays. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant properties that may contribute to its anticancer effects by mitigating oxidative stress .
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKBSYFZQQGFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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